
4,5,6-trimethoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4,5,6-Trimethoxy-2-benzofuran-1(3H)-one has been studied extensively for its potential medical and therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidative, anti-cancer, and anti-bacterial properties. In particular, it has been used in the treatment of colorectal cancer, breast cancer, and leukemia. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory molecules. In addition, it is believed to act as an antioxidant, scavenging free radicals and protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce inflammation, protect cells from oxidative damage, and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one in laboratory experiments include its low toxicity, its availability as a natural product, and its relatively low cost. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, one limitation is that it is not water-soluble, so it must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
The potential future directions for 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one include further research into its anti-inflammatory and anti-cancer properties, as well as its potential use as an antioxidant and neuroprotective agent. Additionally, further research into its mechanism of action is needed to better understand its potential therapeutic applications. Finally, further research into its potential use in the treatment of neurological diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis is needed.
Synthesemethoden
4,5,6-Trimethoxy-2-benzofuran-1(3H)-one can be synthesized in a variety of ways. The most common method is through the reaction of 1-methoxy-2-benzofuranyl methyl ketone with trimethoxybenzene. This can be done in a two-step process, first by reacting the two compounds in a solvent, and then by removing the solvent and allowing the reaction to occur. Other methods of synthesis include the reaction of 4,5,6-trimethoxy-2-benzofuran-1(3H)-onebenzofuranyl methyl ketone with trimethylsilylbenzene, and the reaction of 1-methoxy-2-benzofuranyl methyl ketone with trimethoxysilane.
Eigenschaften
IUPAC Name |
4,5,6-trimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-8-4-6-7(5-16-11(6)12)9(14-2)10(8)15-3/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRUXANGPVKMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2COC(=O)C2=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282506 |
Source


|
| Record name | 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4087-80-3 |
Source


|
| Record name | 4087-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
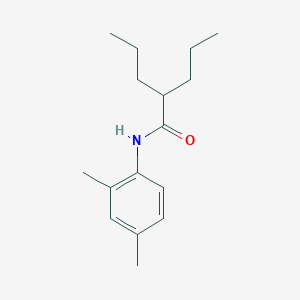
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
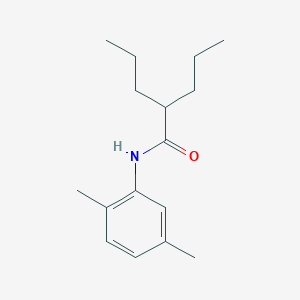

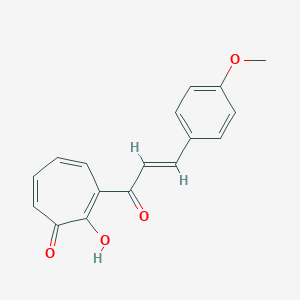
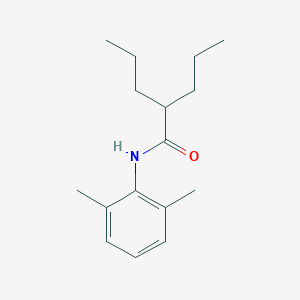

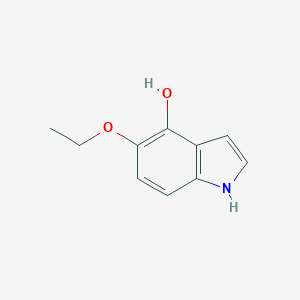
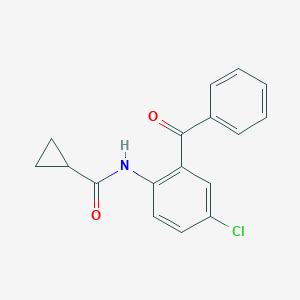
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
